molecular formula C11H12F2O2 B13313465 3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid

3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid

Cat. No.: B13313465
M. Wt: 214.21 g/mol
InChI Key: PJJKQGMSKUUAFQ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a 2,4-dimethylphenyl group attached to a 2,2-difluoropropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid typically involves the introduction of the 2,4-dimethylphenyl group to a difluoropropanoic acid precursor. One common method involves the reaction of 2,4-dimethylphenyl magnesium bromide with 2,2-difluoropropanoic acid chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using dry ether as a solvent, and requires careful control of temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoropropanoic acid moiety can influence the compound’s reactivity and interaction with biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-2,2-difluoropropanol
  • 3-(2,4-Dimethylphenyl)-2,2-difluoropropanone
  • 3-(2,4-Dimethylphenyl)-2,2-difluoropropylamine

Uniqueness

3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid is unique due to the presence of both the 2,4-dimethylphenyl group and the difluoropropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The difluoropropanoic acid moiety, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C11H12F2O2/c1-7-3-4-9(8(2)5-7)6-11(12,13)10(14)15/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

PJJKQGMSKUUAFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)(F)F)C

Origin of Product

United States

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